molecular formula C13H7ClF3N3 B5606280 3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B5606280
M. Wt: 297.66 g/mol
InChI Key: PXZLWQXVBUOVCQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a 4-chlorophenyl group at the 3-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazolopyridine core.

Reaction Conditions:

    Catalyst: Copper(II) acetate

    Solvent: Ethanol

    Temperature: Room temperature

    Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with aryl halides to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol

    Oxidation: Potassium permanganate in acetone

    Reduction: Sodium borohydride in ethanol

    Coupling: Palladium-catalyzed Suzuki coupling using aryl boronic acids

Major Products

    Substitution: 3-(4-methoxyphenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

    Oxidation: Corresponding N-oxide derivative

    Reduction: Reduced triazole derivative

    Coupling: Biaryl derivatives with various substituents

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits promising activity against various biological targets, including enzymes and receptors. Studies have shown its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
  • 3-(4-methylphenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of both the 4-chlorophenyl and trifluoromethyl groups. These substituents confer unique electronic and steric properties, enhancing the compound’s reactivity and biological activity. The combination of these groups makes it a versatile scaffold for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-10-4-1-8(2-5-10)12-19-18-11-6-3-9(7-20(11)12)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZLWQXVBUOVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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